7-Bromo-1-((tert-butoxycarbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid is a chemical compound with the molecular formula and a CAS number of 1788044-06-3. This compound features a bromine atom at the 7-position of the indene ring and is characterized by the presence of a tert-butoxycarbonyl (Boc) group, which is commonly used in organic chemistry for protecting amines during synthesis. The compound's structure includes a dihydroindene moiety, which contributes to its unique chemical properties.
The chemical reactivity of 7-Bromo-1-((tert-butoxycarbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid can be attributed to its functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the carboxylic acid group can undergo esterification or amidation. The tert-butoxycarbonyl group can be removed under acidic conditions, regenerating the amine for further reactions.
While specific biological activity data for 7-Bromo-1-((tert-butoxycarbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid is limited, compounds with similar structural features often exhibit significant biological activities. For instance, derivatives of indene have been studied for their potential as anti-inflammatory agents and in cancer research. Further studies would be necessary to elucidate any direct biological effects of this specific compound.
The synthesis of 7-Bromo-1-((tert-butoxycarbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid typically involves several steps:
These steps may vary based on specific laboratory conditions and desired yields.
Several compounds share structural similarities with 7-Bromo-1-((tert-butoxycarbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 7-Bromoisoquinoline-1-carboxylic acid | 1256833-95-0 | Contains a bromo group and a carboxylic acid |
| 4-Bromo-1-((tert-butoxycarbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid | 2089650-09-7 | Similar Boc protection but different bromination position |
| 6-Bromo-1-((tert-butoxycarbonyl)amino)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid | 2089648-71-3 | Features a tetrahydronaphthalene structure |
These compounds highlight the diversity within the class of brominated indenes and related structures. The uniqueness of 7-Bromo-1-((tert-butoxycarbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid lies in its specific substitution patterns and protective groups that may influence its reactivity and biological activity compared to its analogs.